molecular formula C9H5Br2NO B13130109 2-Bromo-5-(2-bromophenyl)oxazole

2-Bromo-5-(2-bromophenyl)oxazole

Cat. No.: B13130109
M. Wt: 302.95 g/mol
InChI Key: GEODMAOYVVNGGV-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with bromine atoms at the 2 and 5 positions. Oxazoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-bromophenyl)oxazole typically involves the Van Leusen oxazole method and electrophilic aromatic bromination. The starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC), are subjected to cyclization and bromination reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and dichloromethane, and reagents such as sodium borohydride and iodine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(2-bromophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

2-Bromo-5-(2-bromophenyl)oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-bromophenyl)oxazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and molecular targets depend on the functional groups attached to the oxazole ring and the nature of the substituents.

Comparison with Similar Compounds

  • 2-Bromo-1,3-oxazole
  • 5-(4-Bromophenyl)oxazole-2-propionic acid
  • 2-(3-Bromo-phenyl)-oxazole

Comparison: 2-Bromo-5-(2-bromophenyl)oxazole is unique due to the presence of two bromine atoms, which enhances its reactivity compared to other oxazole derivatives. This makes it a versatile intermediate for various synthetic applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

2-bromo-5-(2-bromophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5Br2NO/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H

InChI Key

GEODMAOYVVNGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)Br

Origin of Product

United States

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